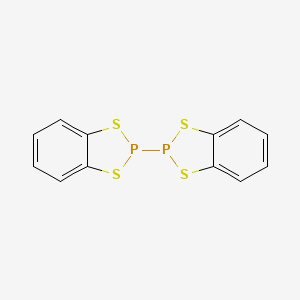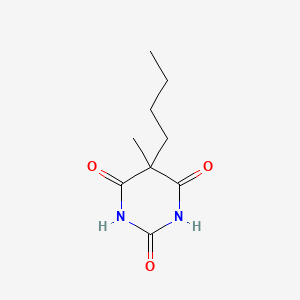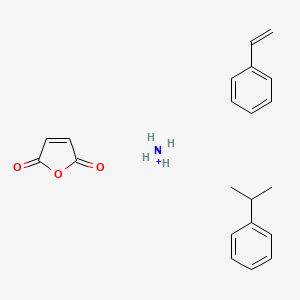
2,5-Furandione, telomer with ethenylbenzene and (1-methylethyl)benzene, ammonium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Furandione, telomer with ethenylbenzene and (1-methylethyl)benzene, ammonium salt: is a complex chemical compound that finds applications in various fields, including industrial and scientific research. This compound is known for its unique structural properties and reactivity, making it a subject of interest for chemists and researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Furandione, telomer with ethenylbenzene and (1-methylethyl)benzene, ammonium salt typically involves the telomerization of 2,5-furandione with ethenylbenzene and (1-methylethyl)benzene. The reaction conditions often include the use of specific catalysts and solvents to facilitate the telomerization process. The reaction is carried out under controlled temperature and pressure to ensure the desired product is obtained.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and continuous processing techniques. The use of advanced catalysts and optimized reaction conditions ensures high yield and purity of the final product. The ammonium salt form is typically obtained by neutralizing the telomerized product with an appropriate ammonium source.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Common solvents include water, ethanol, and acetone.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or other reduced forms of the compound.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its reactivity and structural properties make it valuable for creating polymers and other advanced materials.
Biology: In biological research, the compound may be used to study enzyme interactions and metabolic pathways. Its unique structure allows it to interact with biological molecules in specific ways, providing insights into biochemical processes.
Medicine: In medicine, the compound’s derivatives may be explored for their potential therapeutic properties. Research may focus on its ability to interact with biological targets and its potential as a drug candidate.
Industry: In industrial applications, the compound is used in the production of coatings, adhesives, and other materials. Its reactivity and stability make it suitable for various manufacturing processes.
Mechanism of Action
The mechanism of action of 2,5-Furandione, telomer with ethenylbenzene and (1-methylethyl)benzene, ammonium salt involves its interaction with specific molecular targets. The compound’s structure allows it to form stable complexes with other molecules, facilitating various chemical reactions. The pathways involved may include catalytic cycles, where the compound acts as a catalyst or intermediate in the reaction.
Comparison with Similar Compounds
- 2,5-Furandione, telomer with ethenylbenzene and (1-methylethyl)benzene, 2-butoxyethyl ester, ammonium salt
- 2,5-Furandione, telomer with ethenylbenzene and (1-methylethyl)benzene, cyclohexyl 1-methylethyl ester, ammonium salt
Comparison: Compared to similar compounds, 2,5-Furandione, telomer with ethenylbenzene and (1-methylethyl)benzene, ammonium salt exhibits unique reactivity and stability. Its ammonium salt form enhances its solubility and makes it suitable for various applications. The presence of ethenylbenzene and (1-methylethyl)benzene in its structure provides additional functional groups that can participate in diverse chemical reactions, setting it apart from other related compounds.
Properties
CAS No. |
52720-34-0 |
|---|---|
Molecular Formula |
C21H26NO3+ |
Molecular Weight |
340.4 g/mol |
IUPAC Name |
azanium;cumene;furan-2,5-dione;styrene |
InChI |
InChI=1S/C9H12.C8H8.C4H2O3.H3N/c1-8(2)9-6-4-3-5-7-9;1-2-8-6-4-3-5-7-8;5-3-1-2-4(6)7-3;/h3-8H,1-2H3;2-7H,1H2;1-2H;1H3/p+1 |
InChI Key |
TZBCZHVFJISLNX-UHFFFAOYSA-O |
Canonical SMILES |
CC(C)C1=CC=CC=C1.C=CC1=CC=CC=C1.C1=CC(=O)OC1=O.[NH4+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


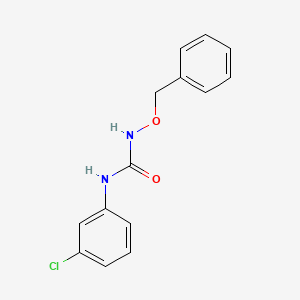
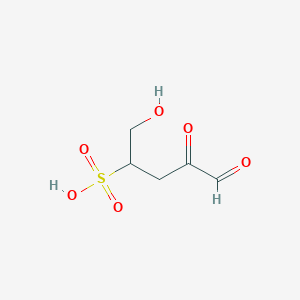
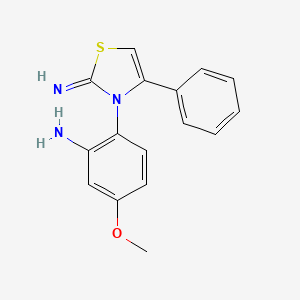
![1-Propanesulfonic acid, 2-methyl-3-[(1-oxo-2-propenyl)amino]-](/img/structure/B14650858.png)
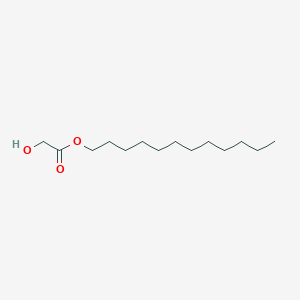
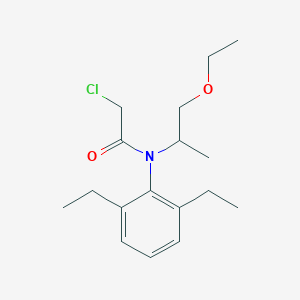
![1-Propanesulfonic acid, 2-methyl-3-[(1-oxo-2-propenyl)amino]-](/img/structure/B14650874.png)

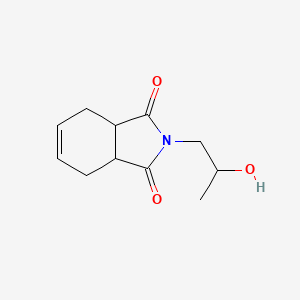

![9H-Fluorene-9-carbonitrile, 9-[(trimethylsilyl)oxy]-](/img/structure/B14650893.png)
